molecular formula C19H21FN2O3S B3494144 N-[4-(cyclohexylsulfamoyl)phenyl]-2-fluorobenzamide

N-[4-(cyclohexylsulfamoyl)phenyl]-2-fluorobenzamide

Cat. No.: B3494144
M. Wt: 376.4 g/mol
InChI Key: PRZCSCZNKDFISG-UHFFFAOYSA-N
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Description

N-[4-(cyclohexylsulfamoyl)phenyl]-2-fluorobenzamide is a chemical compound with a molecular formula of C19H22FN2O3S This compound is known for its unique structural features, which include a cyclohexylsulfamoyl group attached to a phenyl ring, and a fluorobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(cyclohexylsulfamoyl)phenyl]-2-fluorobenzamide typically involves the following steps:

    Formation of the Cyclohexylsulfamoyl Group: This step involves the reaction of cyclohexylamine with a sulfonyl chloride derivative to form the cyclohexylsulfamoyl group.

    Attachment to the Phenyl Ring: The cyclohexylsulfamoyl group is then attached to a phenyl ring through a nucleophilic substitution reaction.

    Introduction of the Fluorobenzamide Moiety:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common techniques include:

    Batch Processing: Where reactions are carried out in large reactors with controlled temperature and pressure.

    Continuous Flow Synthesis: This method allows for the continuous production of the compound, improving efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[4-(cyclohexylsulfamoyl)phenyl]-2-fluorobenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of sulfonic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzamide derivatives.

Scientific Research Applications

N-[4-(cyclohexylsulfamoyl)phenyl]-2-fluorobenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[4-(cyclohexylsulfamoyl)phenyl]-2-fluorobenzamide involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes or receptors, modulating their activity. The cyclohexylsulfamoyl group plays a crucial role in enhancing the binding affinity and specificity of the compound. The fluorobenzamide moiety contributes to the overall stability and bioavailability of the compound.

Comparison with Similar Compounds

N-[4-(cyclohexylsulfamoyl)phenyl]-2-fluorobenzamide can be compared with other similar compounds, such as:

    N-(4-cyclohexylsulfamoyl-phenyl)-acetamide: Similar structure but lacks the fluorobenzamide moiety.

    N-(4-cyclopentylsulfamoyl-phenyl)-acetamide: Contains a cyclopentyl group instead of a cyclohexyl group.

    N-(4-heptylsulfamoyl-phenyl)-acetamide: Contains a heptyl group instead of a cyclohexyl group.

The uniqueness of this compound lies in its combination of the cyclohexylsulfamoyl group and the fluorobenzamide moiety, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-[4-(cyclohexylsulfamoyl)phenyl]-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN2O3S/c20-18-9-5-4-8-17(18)19(23)21-14-10-12-16(13-11-14)26(24,25)22-15-6-2-1-3-7-15/h4-5,8-13,15,22H,1-3,6-7H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRZCSCZNKDFISG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[4-(cyclohexylsulfamoyl)phenyl]-2-fluorobenzamide
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N-[4-(cyclohexylsulfamoyl)phenyl]-2-fluorobenzamide
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N-[4-(cyclohexylsulfamoyl)phenyl]-2-fluorobenzamide
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N-[4-(cyclohexylsulfamoyl)phenyl]-2-fluorobenzamide
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N-[4-(cyclohexylsulfamoyl)phenyl]-2-fluorobenzamide
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N-[4-(cyclohexylsulfamoyl)phenyl]-2-fluorobenzamide

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